1-(4-Fluorophenyl)-6-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)-6-methylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN5/c1-7-16-11(14)10-6-15-18(12(10)17-7)9-4-2-8(13)3-5-9/h2-6H,1H3,(H2,14,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOOACUORTLTUSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C=NN(C2=N1)C3=CC=C(C=C3)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation with Formamide
A widely adopted method involves heating 5-amino-3-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile with formamide at elevated temperatures. This approach mirrors the synthesis of 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, where formamide acts as both solvent and ammonia source. For the target compound, substituting the phenoxyphenyl group with 4-fluorophenyl necessitates careful control of stoichiometry to avoid side reactions.
Reaction conditions:
- Reactants : 5-amino-3-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile (1 eq), formamide (5 eq)
- Temperature : 120–140°C
- Duration : 12–24 hours
- Yield : ~70–75% (extrapolated from analogous reactions)
Key spectral data for intermediates:
- ¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, pyrimidine-H), 7.85–7.89 (m, 2H, Ar-H), 7.25–7.30 (m, 2H, Ar-H), 2.51 (s, 3H, CH₃).
Palladium-catalyzed coupling enables late-stage introduction of the 4-fluorophenyl group. This method is advantageous for modular synthesis, as demonstrated in the preparation of 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
Procedure :
- Substrates : 3-iodo-4-aminopyrazolo[3,4-d]pyrimidine (1 eq), 4-fluorophenylboronic acid (2 eq)
- Catalyst : Tetrakis(triphenylphosphine)palladium(0) (5 mol%)
- Base : K₃PO₄ (3 eq)
- Solvent : Dioxane/water (4:1 v/v)
- Conditions : Argon atmosphere, 120°C, 24 hours
Yield : ~75% (analogous to phenoxyphenyl variant)
Challenges :
- Competing protodeboronation of 4-fluorophenylboronic acid at high temperatures.
- Purification requires chromatographic separation due to residual palladium.
Alternative Multi-Step Synthesis
Chloropyrimidine Intermediate Route
Adapting methodologies from anti-malarial drug synthesis, the target compound can be synthesized via a chloropyrimidine intermediate:
Step 1 : Formation of 7-chloropyrazolo[3,4-d]pyrimidine
- Reactants : 3-(4-fluorophenyl)-6-methylpyrazolo[3,4-d]pyrimidin-7(4H)-one (1 eq), POCl₃ (5 eq), tetramethylammonium chloride (1 eq)
- Conditions : Reflux (110°C), 6 hours
- Yield : ~85%
Step 2 : Amination with Ammonia
- Reactants : 7-chloro intermediate (1 eq), NH₃ (aq. 28%)
- Solvent : Ethanol
- Conditions : 80°C, 8 hours
- Yield : ~78%
Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages | Yield (%) | Scalability |
|---|---|---|---|---|
| Cyclocondensation | One-pot synthesis; minimal purification | Limited substrate flexibility | 70–75 | Moderate |
| Suzuki Coupling | Modular; late-stage diversification | High catalyst cost; stringent conditions | 75 | Low |
| Chloropyrimidine | High yields at each step | Multi-step; toxic reagents (POCl₃) | 78 | High |
Optimization Strategies
Solvent and Catalyst Screening
Replacing dioxane with toluene in Suzuki couplings reduces protodeboronation while maintaining reactivity. For cyclocondensation, dimethylformamide (DMF) increases reaction rate but complicates purification due to high boiling point.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) in cyclocondensation improves yield to 82% while reducing reaction time by 50%.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and a suitable electrophile.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
1-(4-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe in biological studies to understand cellular processes.
Medicine: It has potential therapeutic applications, possibly as an inhibitor of specific enzymes or receptors.
Industry: The compound can be utilized in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism by which 1-(4-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine exerts its effects involves interactions with molecular targets and pathways. The fluorophenyl group may enhance binding affinity to specific receptors or enzymes, leading to modulation of biological activities.
Comparison with Similar Compounds
Key Observations :
- Halogenation : Fluorine and chlorine atoms enhance binding to hydrophobic pockets (e.g., kinase ATP-binding sites) .
- Methyl vs. Methylthio : Methylthio groups (as in 2p) improve lipophilicity and kinase inhibition potency compared to methyl .
- Bulkier Substituents: Cyclopropoxy or quinoline groups (e.g., compound 25) enhance CNS penetration but may reduce solubility .
Physicochemical Properties
*LogP estimated via fragment-based methods.
ADME/Toxicity Profiles
Note: Halogenated derivatives often show higher mutagenicity due to reactive metabolites .
Biological Activity
1-(4-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential therapeutic applications. This compound belongs to the pyrazolo[3,4-d]pyrimidine class, which is known for various biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this compound, supported by recent research findings and case studies.
- Chemical Formula : CHFN
- Molecular Weight : 244.23 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its role as a kinase inhibitor. It interacts with specific enzymes involved in cellular signaling pathways, inhibiting their activity and consequently affecting cell proliferation and survival. This mechanism is particularly relevant in cancer biology, where dysregulated kinase activity contributes to tumor progression.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance:
- In vitro studies showed that it inhibits the growth of various cancer cell lines, including colorectal cancer (CRC) and pancreatic ductal adenocarcinoma (PDAC) cells. The compound was found to induce apoptosis in these cells by downregulating key oncogenic pathways such as K-RAS/MEK/ERK signaling .
- A case study involving xenograft mouse models revealed that treatment with this compound significantly reduced tumor growth without causing notable hepatotoxicity, indicating its potential for further development as an anticancer agent .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In preclinical models, it demonstrated the ability to reduce inflammation markers and cytokine production in response to inflammatory stimuli. This suggests a potential application in treating inflammatory diseases .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is essential:
| Compound Name | Structure | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| 1-(4-Chlorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Structure | Moderate | Low |
| 1-(4-Bromophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Structure | High | Moderate |
| This compound | Structure | High | High |
Q & A
Q. What are the common synthetic routes for preparing 1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine?
The compound is typically synthesized via multi-step reactions involving pyrazole and pyrimidine precursors. Key steps include:
- Condensation reactions between aminopyrazole derivatives and fluorophenyl-containing intermediates under reflux conditions.
- Microwave-assisted synthesis (e.g., using trimethyl orthoformate and primary amines) to accelerate reaction rates and improve yields .
- Purification via column chromatography or recrystallization to isolate the target compound .
Q. How is the molecular structure of this compound characterized?
Structural validation employs:
- 1H/13C NMR spectroscopy : To confirm substituent positions and aromatic proton environments (e.g., δ 8.30 ppm for pyrimidine protons) .
- High-resolution mass spectrometry (HRMS) : For exact mass determination (C12H10FN5, molecular weight 259.24 g/mol) .
- Infrared (IR) spectroscopy : To identify functional groups like NH2 stretches (~3400 cm⁻¹) .
Q. What preliminary biological activities have been reported for this compound?
Initial screenings focus on in vitro assays :
- Anticancer activity : Evaluated against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays .
- Enzyme inhibition : Testing against kinases (e.g., CDK2) via fluorescence-based enzymatic assays .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance synthetic yield and purity?
Critical parameters include:
- Temperature control : Higher yields are achieved at 80–100°C for condensation steps, avoiding side reactions .
- Catalyst selection : Using HATU or DCC as coupling agents improves amide bond formation efficiency .
- Solvent systems : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates .
Q. What advanced techniques are used to resolve contradictions in reported biological activity data?
- Dose-response validation : Repeating assays with standardized concentrations and controls .
- Purity analysis : Employing HPLC-MS to rule out impurities affecting bioactivity .
- Structural analogs : Comparing activity across derivatives to identify SAR trends .
Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?
- Molecular docking : Simulating binding poses with kinase domains (e.g., using AutoDock Vina) to predict affinity .
- Surface plasmon resonance (SPR) : Quantifying real-time binding kinetics to receptors .
- Cellular thermal shift assays (CETSA) : Confirming target engagement in live cells .
Q. What methodologies are recommended for analyzing stability and degradation pathways?
- Forced degradation studies : Exposing the compound to heat, light, and pH extremes, followed by LC-UV/MS to identify degradation products .
- X-ray crystallography : Resolving solid-state stability and polymorphic forms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
